![molecular formula C29H34N2 B13577986 2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B13577986.png)
2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole is a complex organic compound characterized by its unique structure, which includes a benzodiazole core substituted with various alkyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the substituent groups through various organic reactions such as Friedel-Crafts alkylation and nucleophilic substitution. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and catalyst presence are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a pharmacophore in the design of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Wirkmechanismus
The mechanism of action of 2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzodiazole derivatives with different substituent groups. Examples include:
- 2-{1-[4-(methyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole
- 2-{1-[4-(ethyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole
Uniqueness
The uniqueness of 2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole lies in its specific substituent groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C29H34N2 |
|---|---|
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1-[(4-propan-2-ylphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C29H34N2/c1-20(2)18-23-10-16-26(17-11-23)22(5)29-30-27-8-6-7-9-28(27)31(29)19-24-12-14-25(15-13-24)21(3)4/h6-17,20-22H,18-19H2,1-5H3 |
InChI-Schlüssel |
VRKPPYREGYAYQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


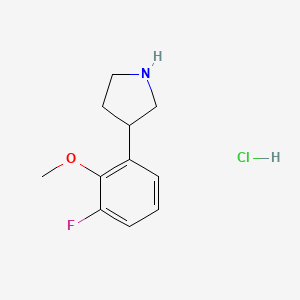

![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
![5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride](/img/structure/B13577913.png)


![tert-butylN-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13577933.png)
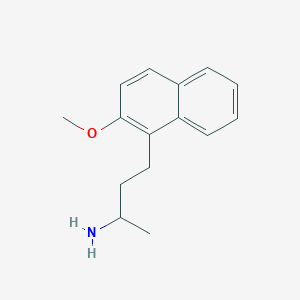
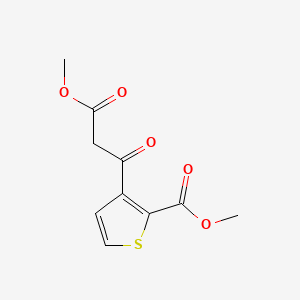
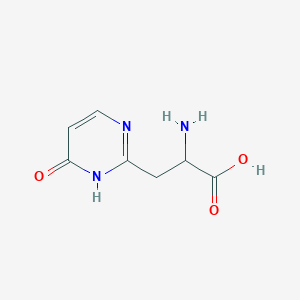
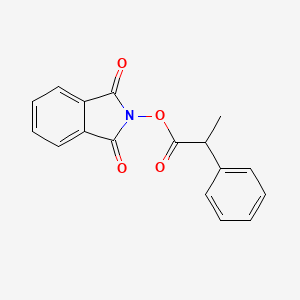
![2-cyano-N-(2-methylphenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B13577972.png)
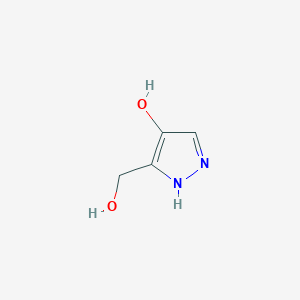
![Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13577994.png)
